2-Nonenoic acid

Flavor Chemistry Organic Synthesis Stereochemistry

Researchers requiring authentic (E)-2-nonenoic acid for flavor reconstitution or lipid peroxidation studies must avoid inactive isomers. Generic nonenoic acid fails to deliver desired sensory or biological endpoints. This compound, verified in Scotch spearmint oil, solves the isomer-specificity problem. • Isomer-Confirmed: GC-MS verified (E)-isomer with Kovats RI of 1321 ensures structural fidelity. • High Purity: ≥98.0% by neutralization titration guarantees reliable dosing in biological assays. • Supply Chain: Bulk quantities available; ships ambient. Avoid isomer substitution.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 3760-11-0
Cat. No. B052312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nonenoic acid
CAS3760-11-0
SynonymsNSC 32357
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCCCC=CC(=O)O
InChIInChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
InChIKeyADLXTJMPCFOTOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils
Soluble (in ethanol)

2-Nonenoic Acid: Chemical Identity & Properties


2-Nonenoic acid (CAS 3760-11-0, systematically (E)-non-2-enoic acid) is a monounsaturated medium-chain fatty acid characterized by an α,β-unsaturated carboxylic acid structure with a trans (E) double bond at the 2-3 position and a nine-carbon aliphatic chain . It appears as a colorless to pale yellow clear liquid with a fatty odor, exhibiting a density of approximately 0.93 g/cm³, a boiling point range of 130–132 °C at 2 mmHg, and a refractive index of approximately 1.4620 [1]. Naturally present in plant oils, including Scotch spearmint oil (Mentha gracilis) and the volatile oil of Bupleurum chinense, this compound is utilized as a flavoring agent, biochemical reagent, and intermediate in organic synthesis [2]. Its characterization by GC-MS and GC-FID as the E-isomer is a prerequisite for verifying structural integrity in research and industrial applications.

2-Nonenoic Acid vs. Positional Isomers & Analogs


The procurement of 2-nonenoic acid cannot be satisfied by substituting it with its positional isomer, 3-nonenoic acid, or with the saturated analog, nonanoic acid. As an α,β-unsaturated fatty acid, the specific location of the double bond at the 2-3 position, conjugated to the carboxyl group, is the primary determinant of its chemical reactivity and biological function [1]. The electron-deficient β-carbon in 2-nonenoic acid enables distinct reactions, such as Michael addition and Knoevenagel condensation, that are not accessible to 3-nonenoic acid or nonanoic acid . This structural specificity also dictates its unique odor profile (fatty and oily) as opposed to the waxy or rancid notes of other isomers, and is critical for its biological activity as an antimicrobial agent and its role in lipid peroxidation pathways [2]. Using a generic 'nonenoic acid' or the incorrect isomer will result in failure to meet the desired sensory, chemical, or biological endpoints in a formulated product or research protocol.

2-Nonenoic Acid: Quantified Differentiation


Isomeric Purity: E vs. Z Configuration

The target compound, 2-Nonenoic acid (CAS 3760-11-0), is defined by its IUPAC name as (E)-non-2-enoic acid, which specifically denotes the trans (E) configuration of the double bond at the 2-3 position [1]. This is a critical point of differentiation from the cis (Z) isomer, which is a distinct chemical entity (CAS 1577-98-6 for (Z)-non-2-enoic acid) with different physicochemical and sensory properties. The E-isomer's canonical SMILES (CCCCCC/C=C/C(=O)O) and InChIKey (ADLXTJMPCFOTOO-BQYQJAHWSA-N) unambiguously specify this stereochemistry . Procurement of a product defined only as '2-nonenoic acid' without specification of isomeric purity may result in a mixture of E and Z isomers, which is chemically distinct and may not perform identically.

Flavor Chemistry Organic Synthesis Stereochemistry

Purity Specification: GC vs. Titration

Commercial suppliers of 2-Nonenoic acid (CAS 3760-11-0) provide dual purity specifications, a practice that allows for quantitative assessment of both structural integrity and acidic content. For example, TCI offers this compound with a minimum purity of 92.0% by Gas Chromatography (GC) and a minimum purity of 98.0% by neutralization titration . The GC purity confirms the absence of volatile organic impurities, which is crucial for applications sensitive to trace contaminants (e.g., flavor and fragrance). The higher titration purity confirms the specific acid content, ensuring that the majority of the sample mass is indeed the carboxylic acid and not a non-acidic impurity or residual solvent. This dual specification is not universally provided for all fatty acids and offers a higher degree of analytical confidence for procurement.

Analytical Chemistry Quality Control Procurement Specification

Synthetic Route: Knoevenagel vs. Isomerization

The synthetic origin of 2-Nonenoic acid directly influences the impurity profile of the final product. A primary laboratory-scale route involves the Knoevenagel condensation of malonic acid with heptanal, which directly yields the desired (E)-2-nonenoic acid . An alternative industrial route, described in patent literature (US2488557A), involves the base-catalyzed isomerization of 3-nonenoic acid to 2-nonenoic acid [1]. The Knoevenagel route is more direct but may introduce byproducts from aldol side-reactions. The isomerization route, while potentially more cost-effective at scale, may result in residual 3-nonenoic acid or other positional isomers in the final product if the isomerization is incomplete. Knowledge of the synthetic route, therefore, is a key factor in anticipating and controlling for specific positional isomer impurities.

Organic Synthesis Process Chemistry Chemical Purity

Sensory Differentiation: Kovats Retention Index

For applications in flavor and fragrance, the Kovats Retention Index (RI) serves as a robust, instrument-independent identifier that distinguishes 2-nonenoic acid from other fatty acids with similar odors. The RI for (E)-2-Nonenoic acid on an Optima-1 column is reported as 1321 [1]. This quantitative metric allows for its unambiguous identification in complex mixtures via GC-MS or GC-FID, differentiating it from other compounds that may co-elute or share similar mass spectral fragments. In contrast, the saturated analog, nonanoic acid, has a significantly different retention index (approximately 1273 on similar phases), and the positional isomer, 3-nonenoic acid, will also elute at a different time.

Flavor Chemistry Analytical Chemistry GC-MS Analysis

2-Nonenoic Acid: Validated Application Scenarios


Flavor Reconstitution & Natural Product Analysis

2-Nonenoic acid is a verified constituent of Scotch spearmint oil (Mentha gracilis) and other botanicals [1]. Its procurement as a pure, analytically characterized standard (with defined GC purity and Kovats RI of 1321) is essential for authentic flavor reconstitution work [2]. Researchers use this compound as a reference standard to accurately quantify its presence in natural extracts via GC-MS, ensuring flavor authenticity. In formulation, its precise dosage contributes the characteristic 'fatty' and 'oily' nuance, differentiating a natural mint profile from a synthetic or incomplete one. The use of the correct (E)-isomer is non-negotiable, as the cis-isomer or other fatty acids would impart a different, and likely undesirable, flavor quality.

Lipid Peroxidation & Cell Signaling Research

In biomedical research, 2-nonenoic acid serves as a valuable tool for studying lipid peroxidation pathways. It is structurally related to reactive aldehydes like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE), which are markers and mediators of oxidative stress [1]. Its high titration purity (e.g., ≥ 98.0%) ensures that biological effects observed in cell culture or in vivo models are attributable to the compound itself and not to acidic impurities [2]. Researchers can use 2-nonenoic acid as a less reactive control or a metabolic intermediate in studies investigating the downstream effects of lipid peroxidation products, which are implicated in cardiovascular disease, neurodegeneration, and cancer.

Flavor & Fragrance Ester Synthesis

The α,β-unsaturation and defined stereochemistry of (E)-2-nonenoic acid make it a specific precursor for the synthesis of (E)-2-nonenoic acid methyl ester, a prized fragrance compound known for its sweet, fruity, and green apple-like aroma [1]. The quality of the final ester is directly dependent on the purity and isomeric integrity of the starting acid. Impurities such as 3-nonenoic acid from alternative synthetic routes can lead to the formation of undesired ester byproducts that alter the delicate fragrance profile. For this application, procurement of material with a defined GC purity (≥ 92.0%) and, ideally, with knowledge of its synthetic route (e.g., Knoevenagel condensation) is critical to maximize yield and ensure the sensory quality of the final product [2].

Antimicrobial Development & Mechanistic Studies

2-Nonenoic acid exhibits documented antimicrobial and antifungal activity, and is being investigated as a lead structure for novel anti-infective agents [1]. The mechanism is hypothesized to involve the disruption of microbial cell membranes, a property linked to its medium-chain fatty acid structure and the reactive α,β-unsaturated moiety. For such studies, a high level of chemical purity is essential to attribute the observed minimum inhibitory concentration (MIC) values accurately to the compound. The availability of material with high acid content (e.g., 98.0% by titration) ensures accurate dosing in biological assays and allows for rigorous structure-activity relationship (SAR) studies where the impact of the double bond position and stereochemistry can be compared against saturated (nonanoic acid) or positional isomer controls.

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